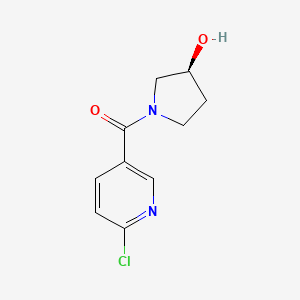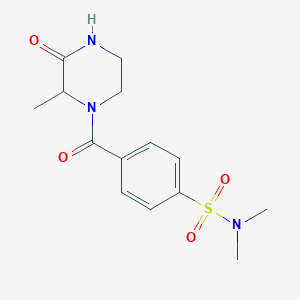
N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a piperazine ring, which is a common structural motif in pharmaceuticals due to its ability to enhance the biological activity of molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods often focus on optimizing reaction times, temperatures, and the use of catalysts to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: LiAlH4 is frequently used for reduction reactions, typically in anhydrous conditions to prevent unwanted side reactions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DMSO can lead to the formation of sulfonyl oxoacetimides .
科学研究应用
N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of biologically active molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its structural features, it is explored as a potential drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
相似化合物的比较
Similar Compounds
N-ethyl-4-methylbenzenesulfonamide: This compound shares the sulfonamide group but differs in the alkyl substituents.
N-butylbenzenesulfonamide: Another similar compound with a different alkyl group, used as a plasticizer.
Uniqueness
N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide is unique due to its piperazine ring, which enhances its biological activity and potential therapeutic applications. The combination of the piperazine ring and the sulfonamide group makes it a versatile compound in medicinal chemistry.
属性
IUPAC Name |
N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-10-13(18)15-8-9-17(10)14(19)11-4-6-12(7-5-11)22(20,21)16(2)3/h4-7,10H,8-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILLKVJXFYHCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
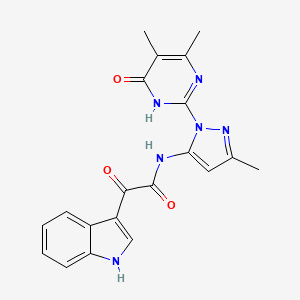
![N'-benzyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2739697.png)
![8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2739699.png)
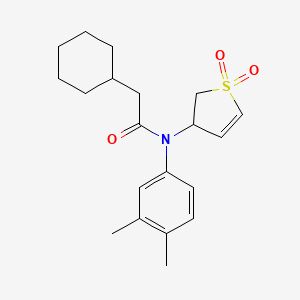
![2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2739701.png)
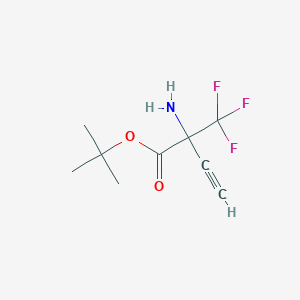
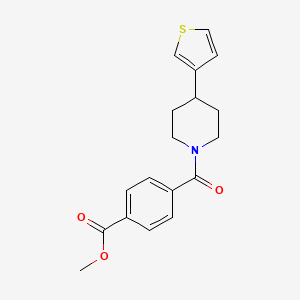
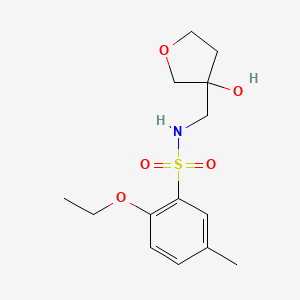
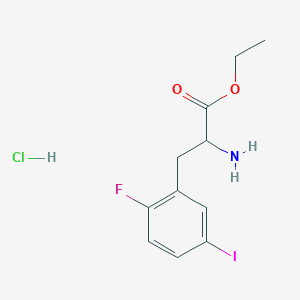
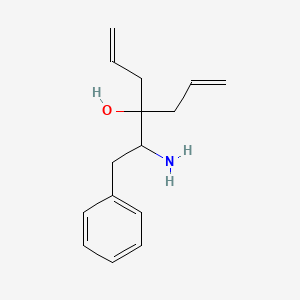

![N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2739714.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)
